Azido-PEG10-NHS ester

Descripción

Propiedades

Fórmula molecular |

C27H48N4O14 |

|---|---|

Peso molecular |

652.7 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2 |

Clave InChI |

XMNPNFSCYDZTJD-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azido-PEG10-NHS ester |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Azido-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG10-NHS ester is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker extensively utilized in bioconjugation, chemical biology, and drug development.[1][2][] Its unique structure, featuring three distinct chemical moieties, allows for the sequential and specific linkage of different molecules. This guide provides a detailed examination of its structure, properties, and common experimental applications.

Core Molecular Structure

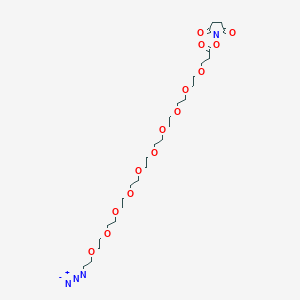

The structure of this compound is composed of three primary functional components: an azide (B81097) group, a hydrophilic PEG10 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination makes it a versatile tool for creating complex biomolecular conjugates.

The Azide (N₃) Group

The azide functional group consists of three nitrogen atoms bonded in a linear fashion, which can be described by the resonance structure −N=N+=N−.[4][5] This moiety is highly valuable in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2]

-

Function: The azide group serves as a stable and relatively inert handle that does not react with most biological functional groups. Its primary role is to participate in highly specific cycloaddition reactions with alkyne-containing molecules.[2][6] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] It can also react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]

The Polyethylene Glycol (PEG) Linker

The central part of the molecule is a polyethylene glycol (PEG) spacer. PEG is a polyether compound made of repeating ethylene (B1197577) oxide units (–CH₂CH₂O–).[7][8] The "10" in this compound signifies that this specific linker contains a chain of ten such repeating units.[6][9]

-

Function: The PEG linker provides several key advantages:

-

Hydrophilicity: It significantly increases the aqueous solubility of the molecule and any conjugate it is a part of.[6][]

-

Biocompatibility: PEG is non-toxic and non-immunogenic, making it ideal for in-vivo applications.[11]

-

Flexibility and Spacing: The long, flexible chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.

-

The N-Hydroxysuccinimide (NHS) Ester

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group. Structurally, it is a five-membered succinimide (B58015) ring where the nitrogen is bonded to the oxygen of the ester.[12][13]

-

Function: The NHS ester is an amine-reactive moiety.[14] It reacts efficiently and specifically with primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable and covalent amide bonds.[6][12] This reaction proceeds readily under mild pH conditions (typically pH 7-9).

The complete chemical structure can be visualized as the azide group at one terminus, connected via the 10-unit PEG chain to a propionyl group, which is then activated as an NHS ester at the other terminus.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₈N₄O₁₄ | [9][15] |

| Molecular Weight | 652.7 g/mol | [9][15] |

| CAS Number | 2801772-86-9 | [6][9] |

| Purity | Typically >95-98% | [6][15] |

| Solubility | Soluble in DMSO, DMF, DCM | [6] |

| Appearance | White to off-white solid or viscous liquid | - |

| Storage Conditions | -20°C, protected from moisture | [6][15] |

Experimental Protocols & Methodologies

This compound is employed in a two-step conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Second, the azide group is reacted with an alkyne-containing molecule.

General Protocol for Protein Labeling via NHS Ester Reaction

This protocol outlines the method for conjugating the this compound to a protein containing accessible primary amines.

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mg/mL.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, non-reacted crosslinker and byproducts from the azide-functionalized protein using dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF).

General Protocol for Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the subsequent conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.

-

Reagent Preparation:

-

Azide-Protein: Prepare the purified protein from step 3.1 in a dégazzed, copper-compatible buffer (e.g., PBS).

-

Alkyne Molecule: Dissolve the alkyne-containing molecule in a suitable solvent like DMSO.

-

Copper(I) Catalyst: Prepare a fresh stock solution of a Cu(I) source, such as copper(II) sulfate (B86663) (CuSO₄) mixed with a reducing agent like sodium ascorbate.

-

Ligand: Prepare a stock solution of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, in DMSO.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the azide-protein, the alkyne molecule (typically at a 5- to 10-fold molar excess over the protein), the ligand, and finally the copper(II) sulfate and sodium ascorbate. A common final concentration is 1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

Purification: Once the reaction is complete, remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography if one of the components has a suitable tag.

Logical Workflow Visualization

The primary utility of this compound is in the sequential conjugation of two distinct molecules, for example, a protein and a small molecule drug or imaging agent. This workflow ensures specific and controlled bioconjugate formation.

Caption: Logical workflow for using this compound.

This structured, two-step process is fundamental to its application in creating Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents, where precise control over molecular assembly is critical.[1][2][]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Azide - Wikipedia [en.wikipedia.org]

- 5. Organic & Inorganic Azides | Overview & Structure | Study.com [study.com]

- 6. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]

- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 8. pharmiweb.com [pharmiweb.com]

- 9. precisepeg.com [precisepeg.com]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 14. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 15. This compound - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to Azido-PEG10-NHS Ester: Chemical Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Azido-PEG10-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in the life sciences by providing detailed technical data and experimental protocols.

Core Chemical Properties

This compound is a versatile molecule that incorporates two key reactive functionalities: an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. These groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3] The NHS ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[4]

The key chemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Chemical Formula | C27H48N4O14 | [5] |

| Molecular Weight | 652.7 g/mol | [5] |

| CAS Number | 2801772-86-9 | [3] |

| Purity | Typically ≥95% | [2] |

| Appearance | Pale yellow or colorless oil/solid | [] |

| Storage Conditions | -20°C, desiccated | [7] |

Solubility

The polyethylene glycol (PEG) spacer in this compound imparts favorable solubility characteristics. While PEG itself is soluble in water and a variety of organic solvents, the complete this compound molecule is most effectively dissolved in polar aprotic organic solvents.[8][9]

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [] |

| Dimethylformamide (DMF) | Soluble | [] |

| Dichloromethane (DCM) | Soluble | [] |

| Aqueous Buffers | Limited (stock solutions should be prepared in an organic solvent) | [7] |

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound to introduce an azide handle for subsequent click chemistry reactions.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris).[7]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule) to the azide-labeled protein prepared in the previous step.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reactant Preparation: Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess over the protein), and the copper-chelating ligand (e.g., THPTA to a final concentration of 1 mM).

-

Catalyst Preparation: In a separate tube, premix CuSO4 (to a final reaction concentration of 0.1-1 mM) and sodium ascorbate (to a final reaction concentration of 1-5 mM).

-

Initiation: Add the catalyst mixture to the reaction mixture containing the protein and alkyne.

-

Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purification: Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess reagents and copper catalyst.

Stability of the NHS Ester

The primary competing reaction for the NHS ester is hydrolysis, which deactivates the molecule. The rate of hydrolysis is highly dependent on pH and temperature. It is crucial to be aware of these factors to ensure successful conjugation.[12]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [13] |

| 8.0 | Room Temperature | ~3.5 hours | [13] |

| 8.6 | 4 | 10 minutes | [13] |

| 9.0 | Room Temperature | ~2 hours | [13] |

Note: For optimal results, it is recommended to perform NHS ester conjugations at a pH between 7.2 and 8.5.[12] While the reaction with amines is faster at higher pH, the increased rate of hydrolysis can reduce the overall yield.

Visualizing the Chemistry

The following diagrams illustrate the key reactions involving this compound.

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Caption: "Click Chemistry" reaction between an azide-functionalized molecule and an alkyne.

Applications

The dual functionality of this compound makes it a powerful tool in various scientific disciplines:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug.

-

PROTACs: This linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[3]

-

Biomolecule Labeling: Proteins, peptides, and amine-modified oligonucleotides can be labeled with the azide group for subsequent attachment of reporter molecules such as fluorophores or biotin.[1]

-

Surface Functionalization: The azide group can be used to immobilize biomolecules onto alkyne-modified surfaces for applications in biosensors and microarrays.

This technical guide provides a solid foundation for the use of this compound in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

- 1. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]

- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glenresearch.com [glenresearch.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. labinsights.nl [labinsights.nl]

- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Versatility of Azido-PEG10-NHS Ester: An In-depth Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the demand for precise, stable, and versatile molecular linkers is paramount. Azido-PEG10-NHS ester has emerged as a powerful tool, offering a unique combination of amine reactivity, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal azide (B81097) handle. This trifecta of functionalities enables the straightforward and efficient linkage of biomolecules to a wide array of payloads, including therapeutic agents, imaging probes, and functionalized surfaces. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Properties and Reactivity

This compound is a heterobifunctional crosslinker characterized by three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. The reaction forms a stable amide bond, ensuring a permanent linkage.[1][2]

-

Polyethylene Glycol (PEG)10 Spacer: The ten-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This is particularly advantageous for improving the solubility and reducing the aggregation of hydrophobic payloads or proteins.[3] Furthermore, the PEG spacer can help to decrease the immunogenicity of the conjugated biomolecule and increase its in vivo circulation half-life.

-

Azide Group (N3): The terminal azide serves as a bioorthogonal handle for "click chemistry" reactions. It can specifically and efficiently react with alkyne- or cyclooctyne-containing molecules, such as those functionalized with DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne), to form a stable triazole linkage.[3][4] This allows for a two-step conjugation strategy where the biomolecule is first modified with the azide linker, followed by the attachment of the desired payload.

Key Applications in Bioconjugation

The unique properties of this compound make it a versatile reagent for a multitude of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be employed to attach the drug payload to the antibody. The NHS ester reacts with lysine residues on the antibody surface, introducing a PEGylated azide linker. Subsequently, an alkyne-modified drug can be "clicked" onto the azide-functionalized antibody. The PEG spacer in this context can enhance the solubility and stability of the ADC.[2][5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is frequently used as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.[4][6][] The PEG chain provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Targeted Drug Delivery and Nanoparticle Functionalization

The hydrophilic nature of the PEG spacer makes this compound ideal for modifying drug delivery vehicles such as nanoparticles and liposomes. Surface functionalization with this linker can improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption (the "protein corona"), and prolong circulation time. The terminal azide group then provides a convenient point of attachment for targeting ligands (e.g., antibodies, peptides) or therapeutic cargo.

Cell Surface Labeling and Imaging

By reacting this compound with primary amines on the surface of living cells, a bioorthogonal azide handle can be introduced. This allows for the subsequent attachment of fluorescent probes or other imaging agents via click chemistry. This two-step labeling strategy can be gentler on cells than a one-step approach with a bulky, pre-labeled NHS ester.

Quantitative Data on Labeling and Stability

The efficiency of bioconjugation and the stability of the resulting conjugate are critical parameters for successful applications. The following tables summarize key quantitative data related to the use of Azido-PEG-NHS esters.

| Parameter | Value/Range | Conditions | Reference(s) |

| Degree of Labeling (DoL) on IgG | 4-6 azides per antibody | 20-fold molar excess of NHS-PEG-Azide to 1-10 mg/mL IgG | [1] |

| Reaction pH for NHS Ester Coupling | 7-9 | Amine-free buffer (e.g., PBS) | [1][2] |

| Reaction Time for NHS Ester Coupling | 30-60 minutes at room temperature or 2 hours on ice | [1] | |

| Serum Stability of PEGylated AAV | 1.7- to 2.4-fold improvement | 20-kD PEG, pooled human serum | [8][9] |

| Immunogenicity of PEGylated AAV | Nearly twofold reduction in antibody recognition | 20-kD PEG | [8][9] |

| Thermal Stability of PEGylated Proteins | Increased midpoint of thermal unfolding | Differential Scanning Calorimetry (DSC) | [10] |

Table 1: Quantitative Parameters for Bioconjugation and Stability with Azido-PEG-NHS Esters.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the first step of a two-step conjugation strategy: the introduction of an azide handle onto an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for buffer exchange and purification

-

Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

-

Labeling Reaction:

-

Calculate the volume of the 10 mM this compound stock solution required to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.[1]

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Purification of the Azide-Labeled Antibody:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer.

-

-

Characterization and Storage:

-

Determine the concentration of the azide-labeled antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (number of azides per antibody) can be quantified using methods such as "click" chemistry with a fluorescent alkyne and subsequent spectroscopic analysis, or by mass spectrometry.[11][12][13]

-

Store the azide-labeled antibody under conditions optimal for the unlabeled antibody.

-

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Payload

This protocol describes the second step: the conjugation of an alkyne-containing molecule to the azide-labeled antibody. This example uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-labeled antibody (from Protocol 1)

-

Alkyne-modified payload (e.g., drug, fluorophore) dissolved in DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled antibody with the alkyne-modified payload. A 2-5 fold molar excess of the alkyne payload over the calculated number of azide groups is a good starting point.

-

-

Catalyst Preparation:

-

In a separate tube, prepare the catalyst solution by mixing the CuSO4 stock solution and the ligand stock solution.

-

-

Click Reaction Initiation:

-

Add the freshly prepared sodium ascorbate solution to the antibody-alkyne mixture.

-

Immediately add the CuSO4/ligand mixture to initiate the reaction. The final concentrations are typically in the range of 1 mM CuSO4, 1 mM ligand, and 5 mM sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive payload.

-

-

Purification:

-

Remove the excess alkyne payload and copper catalyst using a desalting column or dialysis.

-

-

Characterization:

-

Characterize the final conjugate by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and assess purity.

-

Mandatory Visualizations

PROTAC-Mediated Degradation of KRAS G12C

The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a linker derived from this compound to target the oncogenic KRAS G12C protein for degradation.

Caption: Workflow of PROTAC-mediated degradation of KRAS G12C.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the two-step experimental workflow for synthesizing an ADC using this compound.

Caption: Two-step synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its ability to efficiently label proteins and other biomolecules, coupled with the bioorthogonality of the azide group for subsequent click chemistry, provides researchers with a robust method for creating well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of this compound in their drug development and research endeavors.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 3. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. precisepeg.com [precisepeg.com]

- 8. Site-Specific PEGylated Adeno-Associated Viruses with Increased Serum Stability and Reduced Immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

The Strategic Application of Azido-PEG10-NHS Ester in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their favorable physicochemical properties.[3][] This technical guide provides a comprehensive overview of Azido-PEG10-NHS ester, a versatile linker for PROTAC development, detailing its properties, applications, and the experimental protocols for its successful implementation.

Core Concepts: The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker that features a ten-unit polyethylene glycol (PEG10) chain flanked by an azide (B81097) (N3) group and an N-hydroxysuccinimide (NHS) ester. This unique architecture provides a powerful tool for the modular and efficient synthesis of PROTACs.

-

Polyethylene Glycol (PEG) Spacer: The PEG10 chain imparts hydrophilicity to the PROTAC molecule, which can significantly improve its aqueous solubility—a common challenge in PROTAC development due to their typically high molecular weight and lipophilicity.[3][6] The flexibility of the PEG linker is also crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[4][7]

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein or a small molecule ligand.[8] This allows for the straightforward conjugation of the linker to either the POI-binding ligand or the E3 ligase-recruiting ligand.

-

Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9][10] Specifically, the azide can react with an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10] This provides a robust and versatile method for the final ligation step in PROTAC synthesis.[6]

Data Presentation: Physicochemical Properties and Comparative Data

A thorough understanding of the linker's properties is essential for rational PROTAC design.

| Property | Value | Reference |

| Chemical Name | This compound | [8] |

| Molecular Formula | C27H48N4O14 | [8] |

| Molecular Weight | 652.7 g/mol | [8] |

| Purity | Typically >95% | [11] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage | -20°C, protected from moisture | [8][12] |

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. While direct comparative data for a PEG10 linker is not always available in published literature, studies on linkers of varying PEG lengths provide valuable insights into the structure-activity relationship.

| Linker Composition | DC50 (BRD4 Degradation) | Dmax (BRD4 Degradation) | Reference |

| 0 PEG units | < 0.5 µM | Not specified | [13][14] |

| 1-2 PEG units | > 5 µM | Not specified | [13][14] |

| 4-5 PEG units | < 0.5 µM | Not specified | [13][14] |

Note: This table summarizes findings from a study on CRBN-based BRD4 PROTACs, indicating that linker length optimization is non-linear and highly target- and E3 ligase-dependent.[13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of PROTAC development.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis Workflow.

Caption: Western Blot Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC using this compound.

Step 1: Amide Coupling of POI Ligand to this compound

-

Reagents and Materials:

-

POI ligand with a primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add this compound to the solution.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the POI-linker conjugate by preparative HPLC.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents and Materials:

-

POI-linker conjugate (from Step 1) (1.0 eq)

-

Alkyne-functionalized E3 ligase ligand (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

DMF/Water (4:1)

-

-

Procedure:

-

Dissolve the POI-linker conjugate and the alkyne-functionalized E3 ligase ligand in a DMF/water mixture.

-

Add sodium ascorbate to the solution, followed by the addition of CuSO4·5H2O.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein, for example, BRD4, in cells treated with a PROTAC.[9][15]

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.[15]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]

-

Determine the protein concentration of the supernatant using a BCA assay.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detect the chemiluminescent signal using an imaging system.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[10]

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Protocol 3: In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing the ubiquitination of a target protein induced by a PROTAC.[16][17]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ATP, and DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant target protein (e.g., BRD4)

-

Ubiquitin

-

PROTAC at various concentrations

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a western blot using an antibody specific for the target protein or an anti-ubiquitin antibody to visualize the laddering pattern indicative of polyubiquitination.[11]

-

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined length, hydrophilicity, and dual-functional handles for conjugation provide a robust platform for the synthesis of these complex molecules. The strategic use of this linker, combined with rigorous experimental validation as outlined in the provided protocols, will empower researchers to design and optimize novel PROTACs with enhanced therapeutic potential. The continued exploration of linker technology, including the systematic evaluation of different PEG lengths and compositions, will be crucial in advancing the field of targeted protein degradation.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Core Functional Elements of PEG10, with a Focus on its "Spacer" Regions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular intricacies of Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived imprinted gene critical to mammalian development and implicated in numerous pathologies, including cancer. While the term "PEG10 spacer" is not standard nomenclature, this document explores the two most likely interpretations of this query: the crucial nucleotide spacer involved in the ribosomal frameshift mechanism and the linker regions within the PEG10 protein architecture. We provide a comprehensive overview of PEG10's structure, function, and the experimental methodologies used to elucidate its roles.

The Ambiguity of the "PEG10 Spacer"

The term "PEG10 spacer" lacks a formal definition in existing literature. It may refer to:

-

The mRNA Spacer in the Programmed -1 Ribosomal Frameshift (PRF) Element: A short, 5-nucleotide sequence in the PEG10 mRNA that is essential for the translational mechanism that produces two distinct proteins from a single transcript.[1]

-

Protein Linker Domains: Flexible regions that connect the major functional domains of the PEG10 proteins, likely providing spatial separation and enabling proper folding and interaction with other molecules.[2][3]

It is also important to distinguish the PEG10 gene from the common laboratory use of Polyethylene Glycol (PEG) spacers, which are chemically synthesized flexible linkers used in bioconjugation and drug delivery.[4][5] This guide will focus on the biological components of the PEG10 gene and protein.

The Critical Role of the mRNA Spacer in PEG10's -1 Ribosomal Frameshift

PEG10 is a remarkable example of a eukaryotic cellular gene that utilizes a programmed -1 ribosomal frameshift (-1 PRF) to generate two protein isoforms: the shorter Gag-like protein (PEG10-RF1) and the longer Gag-Pol-like fusion protein (PEG10-RF1/2).[6][7] This process is highly efficient and central to PEG10's function. The frameshift is orchestrated by a specific structure in the mRNA within the overlapping open reading frames (ORFs).

The core components of the -1 PRF signal are:

-

A "Slippery" Heptanucleotide Sequence: The sequence GGGAAAC allows the ribosome to shift back by one nucleotide during translation.[1][7]

-

A 3' mRNA Secondary Structure: Typically, a pseudoknot, which causes the translating ribosome to pause over the slippery sequence, increasing the probability of a frameshift.[1][7]

-

The Spacer Region: A short sequence, identified in PEG10 as being 5 nucleotides long, that separates the slippery site from the pseudoknot.[1] The length and composition of this spacer are critical for the efficiency of the frameshift, as it dictates the precise timing and tension required for the ribosome to slip.

The diagram below illustrates this complex translational mechanism.

Caption: The -1 ribosomal frameshift mechanism in PEG10 mRNA.

Protein Architecture and Putative Linker Domains

The two protein products of PEG10 have distinct domain structures, which are connected by regions that can be considered linkers or spacers. These regions provide flexibility, allowing the functional domains to orient correctly for their activities, such as protein-protein interactions and self-assembly.

-

PEG10-RF1 (Gag-like): Contains a coiled-coil domain, a retrotransposon-gag domain, and a CCHC-type zinc finger.[2][3][8]

-

PEG10-RF1/2 (Gag-Pol-like): Includes all the domains of RF1 plus a retroviral aspartyl protease domain and a reverse transcriptase-like domain, added as a result of the frameshift.[2][3][7]

The structural model below outlines the organization of these domains.

Caption: Domain organization of PEG10 protein isoforms.

Quantitative Data Summary

The functional characteristics of PEG10 have been quantified in various studies. The tables below summarize key data points related to its expression, translational efficiency, and impact on cellular processes.

Table 1: PEG10 Frameshift Efficiency and Expression

| Parameter | Value/Observation | Cell/System Type | Reference |

|---|---|---|---|

| -1 Ribosomal Frameshift Efficiency | ~22% | In vitro translation systems | [7] |

| mRNA Spacer Length | 5 nucleotides | Human PEG10 gene | [1] |

| Key Tissues with High Expression | Placenta, adrenal, ovary, testis, brain | Human Tissues | [8] |

| Upregulation in Cancer | High expression in hepatocellular carcinoma, bladder cancer, breast cancer, etc. | Various cancer cell lines and patient tissues |[8][9][10] |

Table 2: PEG10 Interactions and Cellular Functions

| Interacting Protein | Cellular Process Affected | Effect of Interaction | Reference |

|---|---|---|---|

| SIAH1 | Protein degradation, Apoptosis | PEG10 interaction may prevent SIAH1-mediated degradation of other proteins, contributing to carcinogenesis. | [11] |

| TGF-β Receptors (e.g., ALK1) | Cell growth, differentiation | PEG10 binds to and inhibits TGF-β signaling pathways. | [11][12][13] |

| USP9X | Protein stability | USP9X is a deubiquitinating enzyme that stabilizes PEG10. | [14][15] |

| Cellular RNA (e.g., Hbegf) | Trophoblast differentiation | PEG10 binds to and may stabilize specific mRNAs critical for placental development. |[15] |

Key Experimental Protocols

Understanding the function of PEG10 and its spacer elements requires specific molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Dual-Luciferase Reporter Assay for -1 Ribosomal Frameshift Efficiency

This assay is used to quantify the efficiency of the PEG10 -1 PRF signal.

-

Vector Construction:

-

Synthesize a DNA fragment containing the PEG10 slippery sequence, the 5-nt spacer, and the downstream pseudoknot region.

-

Clone this fragment between the Renilla (Rluc) and Firefly (Fluc) luciferase genes in a dual-luciferase reporter vector. The Fluc gene should be in the -1 reading frame relative to the Rluc gene.

-

As a control, create an in-frame construct where Fluc is in the same reading frame as Rluc, separated by the PEG10 sequence with a single nucleotide deletion to correct the frame.

-

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293 or HepG2) with the frameshift reporter plasmid and the in-frame control plasmid in separate wells.

-

-

Lysis and Luminescence Measurement:

-

After 24-48 hours, lyse the cells using the manufacturer's passive lysis buffer.

-

Measure the luminescence from both Rluc and Fluc sequentially in a luminometer.

-

-

Data Analysis:

-

Calculate the Fluc/Rluc ratio for both the frameshift and control constructs.

-

The frameshift efficiency is calculated as: [(Fluc/Rluc)_frameshift / (Fluc/Rluc)_control] * 100%.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PEG10-Interacting Proteins

This method is used to verify interactions between PEG10 and other proteins, such as SIAH1 or USP9X.[14]

-

Cell Lysis:

-

Culture cells expressing endogenous or epitope-tagged PEG10 (e.g., 3xFLAG-PEG10).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (whole-cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody specific to PEG10 (or the epitope tag) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-SIAH1).

-

Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

PEG10 in Signaling Pathways

PEG10 is an important modulator of key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway. By interacting with TGF-β receptors, PEG10 can inhibit signaling, which has profound effects on cell proliferation, motility, and invasion.[12][13] This inhibitory function is particularly relevant in cancer, where TGF-β can act as a tumor suppressor in early stages.

The diagram below outlines the inhibitory role of PEG10 in the TGF-β/BMP signaling cascade.

Caption: PEG10 inhibits the TGF-β/BMP signaling pathway.

References

- 1. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gene - PEG10 [maayanlab.cloud]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]

Azido-PEG10-NHS Ester: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial safety information and handling precautions for Azido-PEG10-NHS ester, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its reactive azide (B81097) and N-hydroxysuccinimide (NHS) ester functional groups, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Hazard Classification

Chemical Name: 2,5-dioxopyrrolidin-1-yl 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate

Molecular Formula: C27H48N4O14

Molecular Weight: 652.7 g/mol

CAS Number: 2801772-86-9

Hazard Summary:

| Functional Group | Associated Hazards |

| Organic Azide | Potentially explosive, toxic (similar to cyanide), sensitive to heat, light, shock, and pressure. |

| NHS Ester | Moisture-sensitive, irritant to skin, eyes, and respiratory tract. |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is mandatory when handling this compound.

Mandatory PPE:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: Flame-resistant laboratory coat.

-

Respiratory Protection: Not generally required if handled in a certified chemical fume hood.

Engineering Controls:

-

All manipulations of this compound, including weighing, dissolution, and reaction quenching, must be performed in a certified chemical fume hood.

-

A safety shield should be used when performing reactions, especially on a larger scale.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and reactivity of this compound and to mitigate safety risks.

Storage:

-

Temperature: Store at or below -20°C for long-term stability.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.

-

Light: Protect from light by storing in a dark, opaque container.

-

Container: Use a tightly sealed, appropriate container.

Handling:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture.

-

Use non-metallic spatulas and tools to avoid the formation of shock-sensitive metal azides.

-

Avoid contact with incompatible materials (see Section 4).

-

Prepare solutions fresh for each use as the NHS ester is susceptible to hydrolysis.

Stability and Reactivity

The stability of this compound is primarily influenced by its organic azide group. A common guideline for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio.

Carbon-to-Nitrogen Ratio Analysis:

For this compound (C27H48N4O14), the C/N ratio is 27/4 = 6.75. This high C/N ratio suggests that the compound is relatively stable against spontaneous explosive decomposition under normal handling conditions. However, it remains a potentially energetic material.

Incompatible Materials:

| Incompatible Substance | Hazard |

| Heavy Metals (e.g., copper, lead, silver) | Formation of highly explosive heavy metal azides. |

| Acids | Can protonate the azide to form the highly toxic and explosive hydrazoic acid. |

| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form explosive diazidomethane. |

| Strong Oxidizing Agents | Can lead to a violent reaction. |

| Water/Moisture | Hydrolyzes the NHS ester, rendering it inactive. |

| Primary and Secondary Amines (in buffers, e.g., Tris) | React with the NHS ester, competing with the intended reaction. |

Experimental Protocols: Quenching and Deactivation

Quenching of Unreacted NHS Ester:

At the end of a conjugation reaction, any unreacted NHS ester should be quenched to prevent non-specific labeling.

Methodology:

-

Prepare a quenching solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

Deactivation and Disposal of Azide-Containing Waste:

Organic azides in waste streams should be deactivated before disposal.

Methodology:

-

Reduction: A common method for deactivating organic azides is reduction to the corresponding amine. This can be achieved using reagents like triphenylphosphine (B44618) or Staudinger ligation.

-

Disposal:

-

Collect all azide-containing waste in a dedicated, clearly labeled container.

-

Do not mix azide waste with acidic waste.

-

Arrange for disposal through your institution's hazardous waste management program.

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound.

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG10-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. The content herein details the chemical processes involved, from starting materials to the final purified product, and includes experimental protocols and relevant data for practical application in a laboratory setting.

Introduction

This compound is a versatile chemical tool featuring an azide (B81097) (N₃) group at one end of a polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester at the other. The hydrophilic 10-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for conjugating molecules in aqueous environments. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of alkyne-containing molecules. The NHS ester is highly reactive towards primary amines, enabling the straightforward labeling of proteins, peptides, and other amine-containing biomolecules to form stable amide bonds.

This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC construct.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available polyethylene glycol derivative. A common route involves the conversion of a PEG-diol to a mono-azido, mono-hydroxy intermediate, followed by the introduction of a carboxylic acid and subsequent activation to the NHS ester.

Overall Synthesis Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Azido-PEG10-OH

-

Monotosylation of Decaethylene Glycol:

-

Dissolve decaethylene glycol (1 equivalent) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1 equivalent) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with dichloromethane (B109758) (DCM).

-

The organic layer is washed with HCl and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield TsO-PEG10-OH.

-

-

Azidation of TsO-PEG10-OH:

-

Dissolve TsO-PEG10-OH (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give Azido-PEG10-OH.

-

Step 2: Synthesis of Azido-PEG10-Carboxylic Acid

-

Alkylation with t-butyl bromoacetate:

-

Dissolve Azido-PEG10-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C and stir for 1 hour.

-

Add t-butyl bromoacetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is dried and concentrated.

-

-

Deprotection of the t-butyl group:

-

Dissolve the crude N₃-PEG10-O-tBu in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

The solvents are removed under reduced pressure to yield Azido-PEG10-Carboxylic Acid.

-

Step 3: Synthesis of this compound

-

NHS Esterification:

-

Dissolve Azido-PEG10-Carboxylic Acid (1 equivalent) in anhydrous DCM.

-

Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.

-

Purification of this compound

Purification is a critical step to ensure the high purity of the final product, which is essential for its subsequent applications. A combination of chromatographic techniques is typically employed.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol

-

Column Chromatography:

-

The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

-

A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH), with the percentage of MeOH gradually increasing from 0% to 10%.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

-

Solvent Removal and Product Characterization:

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

-

The final product is characterized by ¹H NMR, mass spectrometry (MS), and HPLC to confirm its identity and purity.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₈N₄O₁₄ |

| Molecular Weight | 652.7 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM |

| Purity | >95% (typically determined by HPLC) |

| Storage | -20°C, protected from moisture |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Monotosylation | TsCl, Pyridine | Pyridine | 0 to RT | 12-18 | 80-90 |

| Azidation | NaN₃ | DMF | 80-90 | 12-24 | >90 |

| Carboxylation | NaH, t-butyl bromoacetate, TFA | THF, DCM | 0 to RT | 12-18 | 70-85 |

| NHS Esterification | NHS, EDC | DCM | RT | 4-6 | >90 |

Application in PROTAC Technology

As previously mentioned, this compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The high purity of this linker is paramount for successful and reproducible results in bioconjugation and related applications.

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Azido-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins with Azido-PEG10-NHS ester. This two-step process first introduces a bioorthogonal azide (B81097) group onto the protein via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. Subsequently, the azide-modified protein can be conjugated to a variety of molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN) through click chemistry.[1][2][3] This powerful technique is instrumental in various applications, including protein identification, tracking, functional characterization, and the development of antibody-drug conjugates (ADCs).[1][2][4]

Principle of the Method

The labeling strategy involves two key stages:

-

Amine-reactive Labeling: The NHS ester of the this compound reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus, to form a stable amide bond.[1][5][6] This reaction is most efficient in a slightly alkaline buffer (pH 7-9).[1][7]

-

Bioorthogonal Click Chemistry: The newly introduced azide group serves as a versatile handle for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, that are equipped with a corresponding alkyne group.[1][8] This conjugation is achieved through either a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][9]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the concentrations of the protein and the labeling reagent, the composition of the reaction buffer, and the incubation time and temperature.[1] The following table summarizes typical quantitative parameters for labeling a generic IgG antibody, which can be adapted for other proteins.

| Parameter | Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[7][10] |

| Molar Excess of this compound | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein.[11] A 20-fold molar excess is a common starting point.[1][7] |

| Reaction pH | 8.3 - 8.5 | This pH range is optimal for the reaction between the NHS ester and primary amines.[5][12] |

| Reaction Time | 30 minutes - 2 hours | Incubation time can be adjusted based on the reactivity of the protein.[11] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is often sufficient, while 4°C can be used for sensitive proteins.[11] |

| Quenching Reagent Concentration | 50-100 mM | A primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction.[11] |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the procedure for introducing the azide group onto a protein of interest.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.2-7.4)[6][7][13]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

-

Purification tools (e.g., desalting column, dialysis cassette)[1][5]

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used.[11]

-

Gently mix the reaction solution immediately.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or at 4°C for sensitive proteins.[11] Protect from light if any component is light-sensitive.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Azide-Labeled Protein:

-

Characterization and Storage:

Protocol 2: Click Chemistry Reaction for Fluorophore Conjugation (CuAAC)

This protocol describes the conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-fluorophore

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

DMSO

-

Purification tools (e.g., desalting column, dialysis cassette)[1]

Procedure:

-

Prepare Reagents:

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.[1]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

-

Purification of the Fluorescently Labeled Protein:

-

Remove the excess reagents by a desalting column or dialysis.[1]

-

-

Characterization and Storage:

Visualizations

Caption: Experimental workflow for the two-step labeling of proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2801772-86-9 | BroadPharm [broadpharm.com]

- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. glenresearch.com [glenresearch.com]

- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azido-PEG10-NHS Ester in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG10-NHS ester in two-step bioconjugation strategies. This versatile reagent enables the introduction of a bioorthogonal azide (B81097) handle onto proteins and other amine-containing biomolecules, which can then be selectively modified using click chemistry. The protocols outlined below cover the initial labeling of proteins with this compound and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for a highly specific secondary reaction with an alkyne- or cyclooctyne-containing molecule via "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer (PEG10) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and can reduce steric hindrance.

This two-step labeling strategy is a powerful tool for a variety of applications, including:

-

Protein labeling and visualization: Attaching fluorescent dyes or reporter molecules.

-

Drug delivery and development: Conjugating drug molecules to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).[1]

-

Proteomics and activity-based protein profiling: Attaching affinity tags or probes for protein enrichment and identification.

-

Surface modification: Immobilizing proteins onto surfaces for assays and diagnostics.

Quantitative Data Summary

The efficiency of protein labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize typical quantitative parameters for the labeling of a generic IgG antibody with Azido-PEG-NHS esters and the subsequent click reactions.

Table 1: Typical Parameters for IgG Labeling with Azido-PEG-NHS Ester [2]

| Parameter | Value | Notes |

| Molar Excess of Azido-NHS Ester | 10-40 fold | Higher molar excess may be required for dilute protein solutions.[2][3] |

| Typical Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[2] |

| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH.[2] |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[2] |

| Expected Degree of Labeling (DOL) | 2-8 azides per antibody | The DOL can be controlled by adjusting the molar excess of the labeling reagent. A 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[2][4] |

| Labeling Efficiency | 20-50% | This refers to the percentage of the Azido-NHS ester that is covalently attached to the protein.[2] |

Table 2: Comparison of Click Chemistry Reaction Conditions

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-fluorophore) | Strained Alkyne (e.g., DBCO, BCN, DIFO derivatives) |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None (Copper-free) |

| Ligand | Recommended to accelerate the reaction and protect the protein (e.g., THPTA, BTTAA) | Not applicable |

| Molar Excess of Alkyne | 2-5 fold over the azide-labeled protein | 1.5-3 fold over the azide-labeled protein |

| Reaction Time | 1-4 hours at room temperature | 2-12 hours at room temperature |

| Typical Yield | High (can be >80%) | High (often quantitative) |

| Key Advantage | Fast reaction kinetics | Biocompatible (no cytotoxic copper catalyst), suitable for in vivo applications.[5][6] |

| Key Disadvantage | Potential for protein damage due to copper-generated reactive oxygen species. | Generally slower reaction rates compared to CuAAC. |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the initial step of introducing the azide functionality onto a protein by targeting primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Calculate Molar Excess: Determine the desired molar excess of the this compound. A 20-fold molar excess is a good starting point for antibodies.

-

Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

-